Enhanced Reactivity and Yields in Ugi Reactions Compared to Aliphatic Isocyanides
4-Isocyanopyridine exhibits significantly enhanced reactivity and provides higher yields in Ugi reactions when compared to conventional aliphatic isocyanides . This is attributed to the electron-withdrawing effect of the pyridine ring, which increases the electrophilicity of the isocyanide carbon, thereby accelerating the nucleophilic attack of the iminium intermediate .
| Evidence Dimension | Reaction Yield and Efficiency in Ugi Reaction |
|---|---|
| Target Compound Data | Yields of 78-92% under optimal conditions (20-25°C) |
| Comparator Or Baseline | Conventional aliphatic isocyanides |
| Quantified Difference | Qualitative improvement: superior reactivity and higher yields |
| Conditions | Ugi four-component reaction |
Why This Matters
This translates to faster reaction times and higher throughput, which are critical for efficient library synthesis in drug discovery and process development.
